molecular formula C22H17NO B14381876 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one CAS No. 90137-55-6

7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one

Cat. No.: B14381876
CAS No.: 90137-55-6
M. Wt: 311.4 g/mol
InChI Key: ACDVGWUDUDQPAY-UHFFFAOYSA-N
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Description

7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a phenyl group, a quinoline moiety, and a hepta-2,4,6-trien-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one typically involves multi-step organic reactions. One common approach is the condensation of a quinoline derivative with a phenyl-substituted hepta-2,4,6-trien-1-one precursor. The reaction conditions often include the use of strong bases or acids to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Alcohols, amines.

    Substitution: Functionalized phenyl or quinoline derivatives.

Mechanism of Action

The mechanism of action of 7-Phenyl-1-(quinolin-2-YL)hepta-2,4,6-trien-1-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

90137-55-6

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

7-phenyl-1-quinolin-2-ylhepta-2,4,6-trien-1-one

InChI

InChI=1S/C22H17NO/c24-22(21-17-16-19-13-8-9-14-20(19)23-21)15-7-2-1-4-10-18-11-5-3-6-12-18/h1-17H

InChI Key

ACDVGWUDUDQPAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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